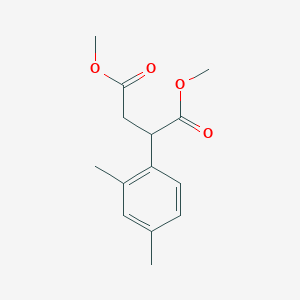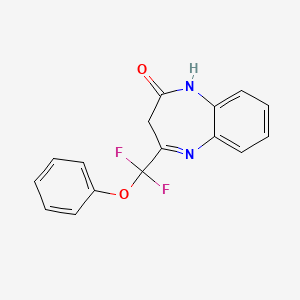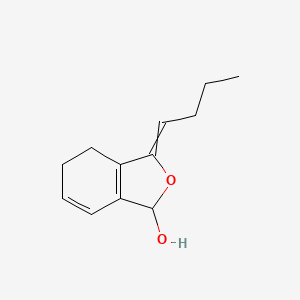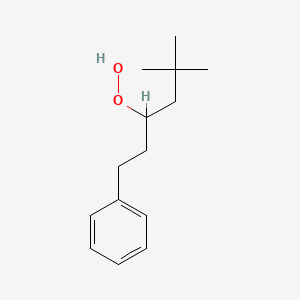
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by a 2,4-dimethylphenyl group and two methyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanedioic acid+2Methanol→Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester+2Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butanedioic acid, (2,4-dimethylphenyl)-, dicarboxylic acid.
Reduction: Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl alcohol.
Substitution: 2,4-dimethyl-6-nitrophenyl butanedioic acid, dimethyl ester (nitration product).
Aplicaciones Científicas De Investigación
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.
Mecanismo De Acción
The mechanism by which butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.
Pentanedioic acid, dimethyl ester: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Butanedioic acid, (4-methylphenyl)-, dimethyl ester: Similar structure but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
Uniqueness
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. This substitution pattern enhances its potential for use in various chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
647316-30-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
dimethyl 2-(2,4-dimethylphenyl)butanedioate |
InChI |
InChI=1S/C14H18O4/c1-9-5-6-11(10(2)7-9)12(14(16)18-4)8-13(15)17-3/h5-7,12H,8H2,1-4H3 |
Clave InChI |
HBRKQZSSHQWPSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CC(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)

![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)


methanone](/img/structure/B14223922.png)
